5-Methoxy-n,n-diisopropyltryptamine hydrochloride

描述

5-Methoxy-n,n-diisopropyltryptamine hydrochloride, commonly known as 5-MeO-DiPT, is a synthetic tryptamine derivative. It is a psychedelic compound that has been used recreationally for its hallucinogenic effects. The compound is known for its structural similarity to other tryptamines such as diisopropyltryptamine (DiPT) and 5-methoxy-diisopropyltryptamine (5-MeO-DMT) .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-n,n-diisopropyltryptamine hydrochloride typically involves the Speeter and Anthony procedure. This method includes the following steps:

Indole Synthesis: The initial step involves the synthesis of the indole core.

Alkylation: The indole is then alkylated with diisopropylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions and purification steps to ensure the purity and quality of the final product .

化学反应分析

Key Synthetic Steps

- Formation of Acid Chloride Intermediate

-

Amidation with Diisopropylamine

- Reactants : Acid chloride intermediate, diisopropylamine.

- Conditions : THF solvent, ambient temperature.

- Product : Ketoamide intermediate (N,N-diisopropyl-5-methoxytryptamide).

- Reduction to Freebase

- Salt Formation

Table 1: Synthetic Route Comparison

| Step | Reagents/Conditions | Yield (Reported for Analogues) |

|---|---|---|

| Acid Chloride Formation | Oxalyl chloride, TBME/THF, 40°C | ~85% |

| Amidation | Diisopropylamine, THF | ~75% (estimated) |

| Reduction | NaBH3CN, MeOH | ~60% |

Metabolic Reactions

5-MeO-DIPT undergoes extensive phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes and monoamine oxidase (MAO) :

Primary Metabolic Pathways

- O-Demethylation

- N-Dealkylation

- Oxidative Deamination

Table 2: Metabolic Pathways and Enzymatic Activity

Stability and Degradation

- Thermal Stability : Decomposes at temperatures >150°C .

- Photodegradation : Susceptible to UV light, leading to indole ring oxidation .

- Hydrolysis : Stable in acidic conditions (pH 1–3) but degrades in alkaline environments (pH >9) .

Receptor Interactions

While not direct chemical reactions, 5-MeO-DIPT’s pharmacological activity involves:

- 5-HT1A/5-HT2A Receptor Agonism : Mediates hallucinogenic effects .

- Serotonin Transporter (SERT) Inhibition : Blocks 5-HT reuptake, amplifying serotonergic signaling .

Analytical Characterization

科学研究应用

5-Methoxy-n,n-diisopropyltryptamine hydrochloride has several scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for the study of tryptamine derivatives.

Biology: The compound is studied for its effects on neurotransmitter systems, particularly serotonin receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications in treating mental health disorders.

Industry: It is used in the synthesis of other complex organic compounds

作用机制

The mechanism of action of 5-Methoxy-n,n-diisopropyltryptamine hydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. The compound acts as an agonist at these receptors, leading to altered neurotransmitter release and subsequent hallucinogenic effects. Additionally, it may inhibit monoamine oxidase (MAO), further influencing neurotransmitter levels .

相似化合物的比较

5-Methoxy-n,n-diisopropyltryptamine hydrochloride shares similarities with other tryptamines such as:

- Diisopropyltryptamine (DiPT)

- 5-Methoxy-diisopropyltryptamine (5-MeO-DMT)

- N,N-Dimethyltryptamine (DMT)

- Psilocybin

- Bufotenine

this compound is unique due to its specific methoxy substitution at the 5-position, which significantly influences its pharmacological profile and potency .

生物活性

5-Methoxy-N,N-diisopropyltryptamine hydrochloride (5-MeO-DIPT), commonly known as "Foxy," is a synthetic psychedelic compound belonging to the tryptamine class. It is structurally related to other hallucinogens and has garnered attention for its psychoactive properties. This article explores the biological activity of 5-MeO-DIPT, focusing on its pharmacological effects, receptor interactions, and potential neurotoxicity.

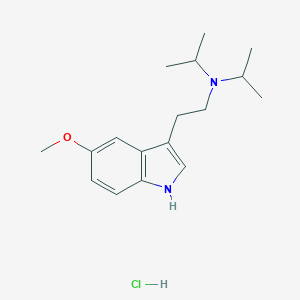

Chemical Structure and Properties

5-MeO-DIPT is characterized by the presence of a methoxy group at the 5-position of the indole ring and two isopropyl groups on the nitrogen atom. This structure contributes to its unique pharmacological profile. The compound is typically administered in its hydrochloride salt form, which enhances solubility and stability.

The primary mechanism through which 5-MeO-DIPT exerts its effects is believed to involve agonism at serotonin receptors, particularly:

- 5-HT2A Receptors : These receptors are crucial for mediating the hallucinogenic effects of many psychedelics, including 5-MeO-DIPT. Studies indicate that 5-MeO-DIPT has a strong binding affinity for 5-HT2A receptors, leading to altered perception and cognition .

- 5-HT1A Receptors : The compound also shows significant affinity for 5-HT1A receptors, which may contribute to its anxiolytic-like effects .

- Monoamine Oxidase Inhibition : There is some evidence suggesting that 5-MeO-DIPT may act as a monoamine oxidase inhibitor (MAOI), although this mechanism requires further investigation .

Pharmacological Effects

Research has demonstrated various physiological and behavioral effects associated with 5-MeO-DIPT administration:

- Cognitive Impairment : Animal studies have shown that administration of 5-MeO-DIPT can impair certain cognitive tasks while leaving others unaffected. For instance, rats treated with the compound exhibited deficits in path integration tasks but performed normally in novel object recognition tests .

- Endocrine Disruption : The compound has been reported to elevate plasma corticosterone levels in a dose-dependent manner, indicating potential disruption of the endocrine system .

- Neurotoxicity : Evidence suggests that 5-MeO-DIPT may be neurotoxic in rats, raising concerns about its safety profile in humans .

Case Studies and Research Findings

Several studies have investigated the biological activity of 5-MeO-DIPT:

- Study on Cognitive Effects : In a controlled study involving rats, doses of 10 mg/kg and 20 mg/kg were administered. Results indicated that while cognitive functions related to certain tasks were impaired, others remained intact, suggesting selective cognitive disruption .

- Neuroendocrine Impact Study : Another study assessed the impact of repeated dosing on monoamines and neuroendocrine parameters. Findings showed significant alterations in corticosterone levels, indicating stress response activation due to the drug's administration .

Summary of Key Findings

| Parameter | Observation |

|---|---|

| Receptor Affinity | Strong binding at 5-HT2A and 5-HT1A receptors |

| Cognitive Effects | Impaired path integration; normal object recognition |

| Endocrine Changes | Elevated corticosterone levels |

| Neurotoxicity | Evidence of neurotoxic effects in animal models |

属性

IUPAC Name |

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O.ClH/c1-12(2)19(13(3)4)9-8-14-11-18-17-7-6-15(20-5)10-16(14)17;/h6-7,10-13,18H,8-9H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEBJXWFHKCUFLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC1=CNC2=C1C=C(C=C2)OC)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048900 | |

| Record name | 5-Methoxy-N,N-diisopropyltryptamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2426-63-3 | |

| Record name | 5-Methoxy-N,N-diisopropyltryptamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002426633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-N,N-diisopropyltryptamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2426-63-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHOXY-N,N-DIISOPROPYLTRYPTAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ048VQB9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。